
1-(Diphenylphosphoryl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphoryl)propan-1-ol is an organic compound with the molecular formula C15H17O2P. It is characterized by the presence of a diphenylphosphoryl group attached to a propanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Diphenylphosphoryl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with an appropriate alkylating agent. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine oxide, followed by the addition of the alkylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diphenylphosphoryl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The hydroxyl group in the propanol moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphoryl derivatives, while reduction can produce diphenylphosphine compounds.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphoryl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Diphenylphosphoryl)propan-1-ol involves its interaction with molecular targets through its phosphoryl group. This group can form coordination bonds with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Diphenylphosphoryl)ethanol: Similar structure but with an ethanol backbone.
1-(Diphenylphosphoryl)butan-1-ol: Similar structure but with a butanol backbone.
Diphenylphosphine oxide: Lacks the propanol moiety but shares the diphenylphosphoryl group.
Uniqueness
1-(Diphenylphosphoryl)propan-1-ol is unique due to its specific combination of a diphenylphosphoryl group and a propanol backbone. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
81364-34-3 |
|---|---|
Molekularformel |
C15H17O2P |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
1-diphenylphosphorylpropan-1-ol |
InChI |
InChI=1S/C15H17O2P/c1-2-15(16)18(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 |
InChI-Schlüssel |
JQBOVGNURIKETO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
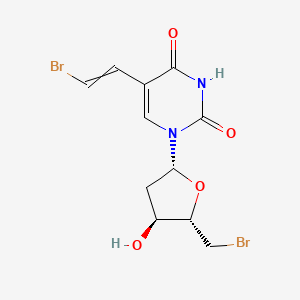
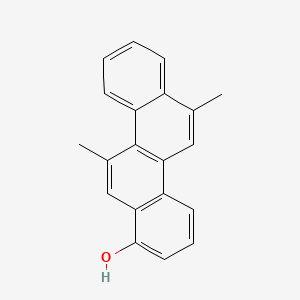

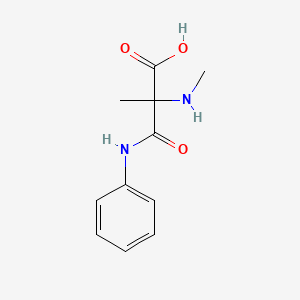
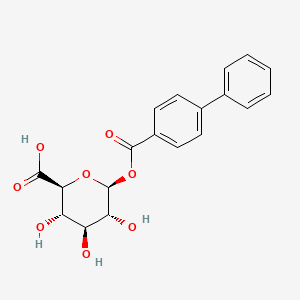
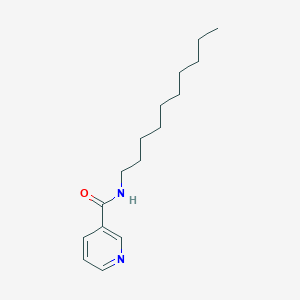
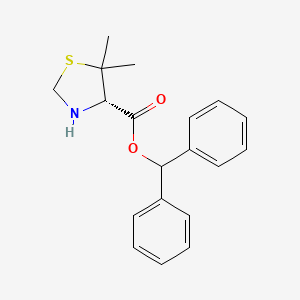
![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
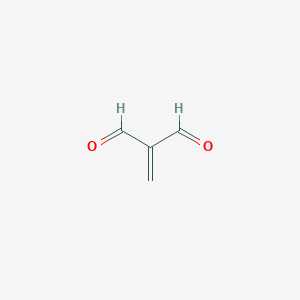

![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)

